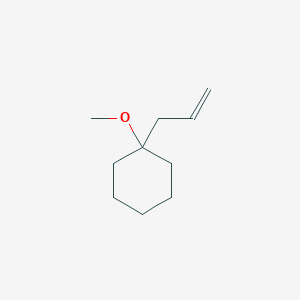

1-Allyl-1-methoxy-cyclohexane

Description

Structural Context and Foundational Reactivity Principles of Allyl and Methoxy (B1213986) Moieties within the Cyclohexane (B81311) Architecture

The structure of 1-allyl-1-methoxy-cyclohexane features a cyclohexane ring, which typically exists in a chair conformation to minimize steric strain. At the C1 position, it is geminally disubstituted with an allyl group (-CH₂CH=CH₂) and a methoxy group (-OCH₃). This substitution pattern breaks the symmetry of the cyclohexane ring and influences its conformational preferences. The methoxy group is a strong electron-donating group through resonance and is also an inductively withdrawing group. The allyl group contains a reactive π-bond, making it susceptible to a variety of addition and rearrangement reactions.

The presence of the methoxy group at the allylic position significantly influences the reactivity of the allyl group. For instance, the oxygen atom can exert a powerful influence on the stereochemical outcome of reactions at the double bond through chelation control with certain reagents. nih.gov Conversely, the electronic nature of the methoxy group can affect the stability of potential cationic intermediates that might form during reactions. uni-saarland.de

The cyclohexane framework itself imposes stereochemical constraints on the reactivity of the appended functional groups. The axial or equatorial orientation of the methoxy and allyl groups can dictate the accessibility of reagents and influence the stereoelectronic environment of the reactive centers. For example, in reactions involving the formation of a new stereocenter at the C1 position, the existing stereochemistry and conformational bias of the ring will play a crucial role in determining the diastereoselectivity of the transformation. nih.gov

Significance in Modern Synthetic Strategy and Methodological Development

This compound and structurally related compounds are valuable intermediates in modern organic synthesis. dokumen.pub The allyl group serves as a versatile handle for a wide array of chemical manipulations, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. libguides.com For example, the double bond can be subjected to ozonolysis to yield an aldehyde, or it can undergo hydroboration-oxidation to afford a primary alcohol.

The methoxy group, on the other hand, can function as a protecting group for a ketone or as a directing group in certain reactions. The combination of these two functionalities on a single cyclohexane scaffold allows for the development of elegant and efficient synthetic strategies. For instance, the allyl group can be used to construct a new ring system via a ring-closing metathesis reaction, while the methoxy group can be later converted into a carbonyl group to enable further functionalization.

Furthermore, the study of the reactivity of molecules like this compound contributes to the broader understanding of fundamental principles in organic chemistry, such as the interplay of steric and electronic effects in controlling reaction outcomes. acs.org The insights gained from investigating the behavior of this compound can be applied to the design of new synthetic methods and the synthesis of complex natural products and other target molecules. google.comontosight.ai The development of stereoselective reactions involving such substrates is a particularly active area of research, as the ability to control the three-dimensional arrangement of atoms is paramount in modern drug discovery and materials science. nih.gov

Structure

3D Structure

Properties

CAS No. |

60753-94-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-methoxy-1-prop-2-enylcyclohexane |

InChI |

InChI=1S/C10H18O/c1-3-7-10(11-2)8-5-4-6-9-10/h3H,1,4-9H2,2H3 |

InChI Key |

QJLUJDAFAZJIFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCCC1)CC=C |

Origin of Product |

United States |

Comprehensive Analysis of Reactivity and Transformational Pathways of 1 Allyl 1 Methoxy Cyclohexane

Pericyclic and Rearrangement Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for carbon-carbon bond formation and molecular rearrangement. wikipedia.orglibretexts.org The reactivity of 1-allyl-1-methoxy-cyclohexane and its precursors is significantly defined by its propensity to undergo such transformations, particularly sigmatropic rearrangements. wikipedia.org

Claisen Rearrangement of Allyl Vinyl Ether Precursors

The Claisen rearrangement is a thermally induced organicreactions.orgorganicreactions.org-sigmatropic rearrangement of an allyl vinyl ether, which yields a γ,δ-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org This reaction is a highly efficient method for stereoselective carbon-carbon bond formation. redalyc.org In the context of the cyclohexane (B81311) system, the logical precursor to an α-allyl cyclohexanone (B45756) (a potential antecedent to this compound) is a 1-allyloxy-cyclohexene derivative. The rearrangement proceeds through a concerted, intramolecular mechanism involving a six-membered cyclic transition state. redalyc.orglibretexts.org

The general transformation for a cyclohexyl system is outlined below:

| Reactant | Reaction Conditions | Product |

|---|---|---|

| 1-Allyloxy-cyclohexene | Heat (typically >150 °C) | 2-Allyl-cyclohexanone |

The stereochemical outcome of the Claisen rearrangement is highly dependent on the geometry of the transition state. The reaction preferentially proceeds through a highly ordered, chair-like transition state to minimize steric interactions. organic-chemistry.orgredalyc.org This conformational preference allows for the efficient transfer of chirality and the creation of new stereocenters with a high degree of predictability.

In substituted cyclohexyl systems, the facial selectivity of the allyl group migration can be controlled by existing stereocenters or by chelation effects. For instance, in reactions involving 2-allyloxyenones, the addition of an organometallic reagent can form a metal alkoxide intermediate. This intermediate can chelate to the allyloxy group, creating a rigid conformation that directs the allyl group to migrate in a diastereochemically defined manner. nih.gov This strategy has been successfully employed to synthesize cyclic ketones with fully substituted α-positions with high diastereoselectivity. nih.gov

The diastereomeric ratio (d.r.) is sensitive to the steric bulk of substituents on both the allyl group and the cyclohexane ring.

| Substrate Feature | Observed Outcome | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Simple monocyclic precursors | Often leads to a mixture of diastereomers without a directing group. | Low to moderate | nih.gov |

| Intramolecular chelation (e.g., with a magnesium alkoxide) | Provides conformational stability, enhancing facial selectivity. | >20:1 | nih.gov |

| Sterically demanding groups on the allyl moiety | Increases diastereoselectivity by favoring a single transition state geometry. | High | nih.gov |

The kinetics and regioselectivity of the Claisen rearrangement are influenced by both electronic and steric factors. Electron-withdrawing groups on the vinyl ether moiety can accelerate the reaction. organic-chemistry.org In the case of meta-allyloxy aryl ketones, an electron-withdrawing carbonyl group strongly directs the rearrangement to the more sterically hindered ortho position. nih.gov This electronic influence can be modulated; for example, converting the ketone to a bulky silyl (B83357) enol ether can reverse the regioselectivity, favoring the less hindered para position due to a combination of electronic and steric effects. nih.gov

Steric hindrance plays a crucial role in determining the stability of the transition state. In substituted cyclohexanes, substituents prefer to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. pressbooks.pub This principle extends to the chair-like transition state of the Claisen rearrangement, where bulky substituents on the allyl or vinyl moiety will preferentially adopt equatorial-like orientations, thereby dictating the stereochemistry of the product. redalyc.org For example, an (E)-configured double bond in the allyl vinyl ether precursor typically leads to an anti relationship between substituents in the product, while a (Z)-configured precursor yields the syn diastereomer. wikipedia.org

Other Sigmatropic Rearrangements in Functionalized Cyclohexanes

Beyond the well-known organicreactions.orgorganicreactions.org Claisen rearrangement, functionalized cyclohexanes can potentially undergo other sigmatropic shifts, which are classified by the number of atoms over which the σ-bond migrates. wikipedia.orguh.edu These reactions are governed by orbital symmetry rules and can be initiated thermally or photochemically. uh.edulibretexts.org

organicreactions.orgorganicreactions.org and organicreactions.orgwikipedia.org Sigmatropic Rearrangements: These reactions typically involve the migration of a hydrogen atom or an alkyl group. For instance, a organicreactions.orgwikipedia.org-hydride shift is common in cyclopentadiene (B3395910) systems, proceeding suprafacially via a six-electron Hückel transition state. uh.edu In a suitably unsaturated derivative of this compound, such as a cyclohexadiene, a organicreactions.orgwikipedia.org shift could occur. Thermal organicreactions.orgorganicreactions.org alkyl shifts are generally difficult due to the high activation energy associated with a geometrically constrained transition state. uh.edu

organicreactions.orgnih.gov-Sigmatropic Rearrangements: This class of reaction, such as the Wittig rearrangement, involves a five-membered cyclic transition state. libretexts.org It typically occurs in allylic ethers bearing an adjacent carbanion. libretexts.org A derivative of this compound could be envisioned to undergo a organicreactions.orgnih.gov shift if a carbanion can be generated alpha to the ether oxygen, leading to a ring contraction or functional group transposition.

Cycloaddition Chemistry

Cycloaddition reactions are powerful methods for constructing cyclic molecules. organicreactions.org In these reactions, two or more unsaturated molecules combine to form a new ring.

[4+3] Cycloadditions Involving Allyl Cations or Closely Related Intermediates

A [4+3] cycloaddition is a reaction between a four-atom π-system (a diene) and a three-atom π-system (an allyl cation) to form a seven-membered ring. wikipedia.orgrsc.org This method is one of the most effective synthetic routes to functionalized seven-membered carbocycles. organicreactions.orgorganicreactions.org

The key intermediate for this transformation is an allyl cation. illinois.edu A substrate like this compound is a potential precursor for generating such a cation. Treatment with a Lewis acid could facilitate the departure of the methoxy (B1213986) group, forming a stabilized tertiary carbocation that is also an allyl cation.

Generation and Reaction of the Cyclohexyl-Derived Allyl Cation:

Cation Formation: Lewis acid (e.g., TiCl₄, SnCl₄) coordinates to the methoxy oxygen, promoting its elimination to form the 1-allyl-cyclohexyl cation.

Cycloaddition: This allyl cation can then act as the 2π component in a [4π+2π] (or more accurately, [4π+3C]) cycloaddition with a 4π diene partner like furan, cyclopentadiene, or butadiene. illinois.edu

The stereoselectivity of [4+3] cycloadditions can be variable because the reaction may proceed through a stepwise mechanism, and the allyl cation intermediate can exist in multiple conformations ("W," "U," or "sickle"). wikipedia.org However, high levels of convergency and stereocontrol can often be achieved. organicreactions.org

| Component | Description | Example |

|---|---|---|

| 4π System (Diene) | Provides four atoms for the new ring. Electron-rich dienes are effective. | Furan, Pyrrole, Butadiene, Cyclopentadiene |

| 3-Atom System (Allyl Cation) | Provides three atoms for the new ring. Can be generated from various precursors. | Oxyallyl cations, 1-allyl-cyclohexyl cation |

This reaction pathway offers a powerful method for expanding the six-membered cyclohexane ring into a more complex seven-membered or bicyclic architecture, highlighting the synthetic utility of intermediates derived from this compound.

Influence of Methoxy-Stabilized Oxyallyl Cations

Oxyallyl cations are reactive intermediates that can participate in various cycloaddition reactions, notably [4+3] cycloadditions. While this compound does not directly form an oxyallyl cation, related structures could hypothetically generate such intermediates. In these cases, a methoxy group would play a significant role in stabilizing the cationic species.

Heteroatom-substituted oxyallyl cations, including those stabilized by oxygen, have been extensively studied. nih.gov Nitrogen-stabilized oxyallyl cations, for instance, have gained prominence in [4+3] cycloadditions. nih.gov The presence of an oxygen atom, as in a methoxy group, adjacent to the cationic center would allow for resonance stabilization by donating a lone pair of electrons. This delocalization of positive charge significantly lowers the energy of the intermediate, influencing the reaction's feasibility and rate. This stabilizing effect is crucial for the participation of such cations in cycloaddition reactions to form seven-membered rings.

Diels-Alder Reactions and Intramolecular Variants

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgorganic-chemistry.org The allyl group in this compound can serve as the dienophile in this reaction.

In a standard Diels-Alder reaction, the reactivity is governed by the electronic nature of the reactants. The reaction is typically facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgmasterorganicchemistry.com The allyl group of this compound is an unactivated, somewhat electron-rich alkene, which would react most efficiently with electron-poor dienes in what is known as an inverse-demand Diels-Alder reaction. organic-chemistry.org

| Diene (Example) | Dienophile | Expected Product Structure |

| Tetrachlorocyclopentadienone | This compound | Bicyclic adduct with the cyclohexane moiety attached to a chlorinated norbornene system |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | This compound | Initial adduct which would likely extrude N₂ to form a dihydropyridazine (B8628806) derivative |

Intramolecular Diels-Alder (IMDA) Reactions:

The IMDA reaction occurs when the diene and dienophile are part of the same molecule, leading to the formation of complex fused or bridged polycyclic systems. wikipedia.orgmasterorganicchemistry.com For this compound to undergo an IMDA reaction, a diene must be tethered to the molecule. This could be achieved by modifying either the cyclohexane ring or the methoxy group. The length and conformational flexibility of the tether connecting the allyl dienophile and the diene are critical in determining the feasibility and stereochemical outcome of the reaction. masterorganicchemistry.comnih.gov IMDA reactions are invaluable in the total synthesis of complex natural products, allowing for the construction of multiple rings with high stereoselectivity in a single step. wikipedia.org

1,3-Dipolar Cycloaddition Reactions in Allyl and Methoxy Systems

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile (such as an alkene) to form a five-membered heterocyclic ring. organic-chemistry.org The allyl group of this compound serves as a potential dipolarophile for this transformation.

This reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the alkene. organic-chemistry.org The allyl group in this specific molecule is electron-rich, which influences its reactivity towards different classes of 1,3-dipoles. For instance, electron-rich alkenes react readily with nitrones in the presence of Lewis acid catalysts like Ytterbium triflate (Yb(OTf)₃) to yield isoxazolidines. researchgate.netresearchgate.net Similarly, reactions with other 1,3-dipoles are possible.

| 1,3-Dipole (Example) | Dipolarophile | Expected Product Class |

| Phenylazide | This compound | Triazoline |

| C,N-Diphenylnitrone | This compound | Isoxazolidine |

| Benzonitrile oxide | This compound | Isoxazoline |

The regioselectivity of the cycloaddition depends on steric and electronic factors, which can often be predicted using frontier molecular orbital theory. organic-chemistry.org While alkenes lacking electron-withdrawing groups are sometimes less reactive, the reaction can be driven by factors such as ring strain in the dipolarophile or by using highly reactive dipoles. rsc.org

Additions to the Allyl Moiety

The carbon-carbon double bond of the allyl group is susceptible to electrophilic addition. In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

The regioselectivity of this addition typically follows Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.commasterorganicchemistry.com This leads to the formation of the more stable carbocation intermediate. In the case of this compound, addition of an electrophile like H⁺ to the terminal carbon of the allyl group would generate a secondary carbocation. This carbocation would then be captured by the nucleophile.

| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Major Product |

| HBr | H⁺ | Br⁻ | 2-Bromo-1-(1-methoxycyclohexyl)propane |

| H₂O / H₂SO₄ | H⁺ | H₂O | 1-(1-Methoxycyclohexyl)propan-2-ol |

| Br₂ | Br⁺ (formal) | Br⁻ | 1,2-Dibromo-3-(1-methoxycyclohexyl)propane |

Direct nucleophilic addition to simple, unactivated alkenes is generally unfavorable due to the electron-rich nature of the C=C double bond. wikipedia.org Such reactions typically require the alkene to be "activated" by an adjacent electron-withdrawing group, which polarizes the double bond and makes the β-carbon electrophilic. youtube.comwikipedia.org This type of reaction is known as a nucleophilic conjugate addition or Michael addition. wikipedia.org

The allyl group in this compound lacks such an activating group, and therefore, it is not expected to undergo direct nucleophilic addition under standard conditions. wikipedia.org For a nucleophile to add to this allyl moiety, the reactivity would need to be induced, for example, through activation with a transition metal catalyst that could alter the electronic properties of the alkene. nih.gov

Reactions at the Methoxy-Substituted Cyclohexane Ring

The reactivity at the cyclohexane ring is primarily centered on the ether linkage and the conformational properties of the ring itself.

Ether Cleavage: Ethers are generally stable and unreactive functional groups. libretexts.org However, under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI, the C–O bond of the ether can be cleaved. libretexts.orgmasterorganicchemistry.comwikipedia.org The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic. masterorganicchemistry.com

Given that the methoxy group is attached to a tertiary carbon, the cleavage of the C(cyclohexyl)-O bond would likely proceed through an Sₙ1 mechanism. wikipedia.org Protonation of the ether oxygen would be followed by the departure of methanol (B129727) (a neutral leaving group) to form a relatively stable tertiary carbocation at the C1 position of the cyclohexane ring. This cation would then be attacked by the halide nucleophile (e.g., I⁻ or Br⁻).

Conformational Analysis: The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In 1,1-disubstituted cyclohexanes, one substituent must occupy an axial position while the other is equatorial. libretexts.orglibretexts.org The molecule will undergo a rapid "ring flip" between two chair conformers. The equilibrium will favor the conformer where the sterically bulkier group occupies the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org In this compound, both the allyl and methoxy groups are substituents at the C1 position. One will be axial and the other equatorial. A conformational equilibrium will exist, though the energy difference between the two conformers may be small. libretexts.orgyoutube.com

Hydrolysis of Enol Ether Functionality in Analogs (e.g., 1-methoxycyclohexene)

The enol ether functionality, such as that present in the analog 1-methoxycyclohexene (B1584985), is susceptible to hydrolysis under acidic conditions. This reaction serves as a classic example of converting a "masked" carbonyl group back into its corresponding ketone. stackexchange.comechemi.com The process is a general acid-catalyzed reaction, where proton transfer to the carbon of the enol ether is a key step. rsc.orgacs.org

The mechanism for the acid-catalyzed hydrolysis of 1-methoxycyclohexene proceeds through several distinct steps. stackexchange.comstackexchange.com Initially, the double bond of the enol ether is protonated. This protonation preferentially occurs at the carbon atom not bearing the methoxy group, leading to the formation of a resonance-stabilized oxocarbocation intermediate. stackexchange.comechemi.com The methoxy group effectively stabilizes this carbocation through resonance. Subsequently, a water molecule acts as a nucleophile and attacks the carbocation. This is followed by the deprotonation of the attacking water molecule to yield a neutral hemiacetal intermediate. stackexchange.com Under the acidic reaction conditions, the hemiacetal is unstable and undergoes further reaction. The methoxy group is protonated, turning it into a good leaving group (methanol). The departure of methanol is accompanied by the formation of a carbon-oxygen double bond, yielding the final product, cyclohexanone. stackexchange.comechemi.com

| Reactant | Conditions | Key Intermediate | Products | Reference |

|---|---|---|---|---|

| 1-Methoxycyclohexene | Dilute aqueous acid (e.g., HCl) | Hemiacetal | Cyclohexanone and Methanol | stackexchange.com, echemi.com |

Oxidative Transformations (e.g., Acyloxylation of 1-Methoxy-1-cyclohexene)

The double bond in enol ethers like 1-methoxycyclohexene is electron-rich, making it susceptible to various oxidative transformations. One such reaction is acyloxylation, which involves the introduction of an acyloxy group (-OCOR) into the molecule. The acyloxylation of 1-methoxycyclohexene has been investigated using different reagents, leading to various products depending on the reaction conditions. uni-saarland.deepa.gov

When 1-methoxycyclohexene is treated with dimethyl peroxydicarbonate (DPDC), the reaction can result in either addition to the double bond or a formal replacement of an allylic hydrogen with a methoxycarbonyloxy group. uni-saarland.deepa.gov A different pathway is observed with copper(I)-catalyzed acyloxylations using tert-butyl peroxycarboxylates. This reaction, proceeding under Kharasch-Sosnovsky conditions, can lead to the formation of enol ether substitution products or carboxylic acids as elimination products. uni-saarland.de The formation of these different products is suggested to arise from the intermediacy of two different isomeric methoxy allylic cations. uni-saarland.de

The proposed mechanistic pathways include:

Pathway A (Kharasch-Sosnovsky mechanism): This involves an initial radical hydrogen abstraction from the allylic position, followed by oxidation of the resulting radical to a cation by copper(II), and subsequent reaction. uni-saarland.de

Pathway B: This pathway is proposed to start with a one-electron oxidation of the electron-rich enol ether to its cation radical, followed by deprotonation to form an allylic radical which is then oxidized to its cation. uni-saarland.de

Lead tetraacetate (LTA) is another versatile oxidizing agent known to perform acetoxylation of ketones in their enol form, suggesting its potential applicability for similar transformations on enol ethers. juniperpublishers.comyoutube.com

| Peroxy-Compound | Catalyst | Main Product Type | Proposed Mechanism | Reference |

|---|---|---|---|---|

| tert-Butyl peroxybenzoate | Copper(I) salt | Substitution (Enol ether) and Elimination (Carboxylic acid) | Kharasch-Sosnovsky (Pathway A) | uni-saarland.de |

| Dimethyl peroxydicarbonate (DPDC) | None | Addition to double bond or Allylic substitution | One-electron oxidation (Pathway B) | uni-saarland.de |

Radical-Mediated Transformations

The allyl group in a molecule like this compound is a key functional group for radical-mediated transformations. The C-H bonds at the allylic position are weaker than typical alkane C-H bonds, making them susceptible to abstraction by radicals. wikipedia.org This generates a resonance-stabilized allylic radical, which can then participate in a variety of subsequent reactions. youtube.com

Common radical-mediated transformations involving allylic systems include:

Radical Addition: A radical species can add across the double bond of the allyl group. This reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN). thieme-connect.com For instance, the free-radical addition of thiols to allyl ethers proceeds readily to form thioethers. thieme-connect.com This type of reaction typically follows an anti-Markovnikov addition pattern. wikipedia.orgthieme-connect.com

Allylic Halogenation: Under conditions where the concentration of a halogen (e.g., Br₂) is kept low, substitution at the allylic position is favored over addition to the double bond. N-bromosuccinimide (NBS) is a common reagent used to achieve low concentrations of bromine for this purpose. youtube.com The reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized allylic radical. youtube.com

Cyclization Reactions: If other functional groups are present in the molecule, the initially formed radical can undergo intramolecular cyclization. For example, radical-mediated cyclization has been observed in the polymerization of allyl ether monomers, leading to the formation of five-membered rings. acs.org

Coupling Reactions: Allylic radicals can be generated and subsequently coupled with other radical species. Recent advances have utilized nickel catalysis to couple allylic radicals (generated via hydrogen atom transfer from alkenes like cyclohexene) with acyl radicals. acs.org

These transformations highlight the versatility of the allyl group as a handle for introducing new functional groups and constructing new carbon-carbon or carbon-heteroatom bonds via radical pathways.

Regioselectivity and Stereoselectivity in Radical Additions

Radical additions to unsaturated systems, such as the allyl group in this compound, are often governed by specific selectivity principles.

Regioselectivity refers to the preferential location or region of bond formation. In radical additions to terminal alkenes, like the allyl group, the incoming radical typically adds to the terminal carbon atom. This regioselectivity is explained by the formation of the more stable secondary radical intermediate, as opposed to the less stable primary radical that would result from addition to the internal carbon. thieme-connect.com This outcome is often referred to as anti-Markovnikov regioselectivity, a principle established in the free-radical addition of hydrogen bromide to allyl bromide. wikipedia.org For example, the radical addition of thiols to allyl ethers is known to proceed with anti-Markovnikov regiospecificity. thieme-connect.com

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In reactions involving cyclic systems like the cyclohexane ring, the stereochemical outcome can be influenced by the existing stereochemistry and conformation of the ring. Substituents on a cyclohexane ring prefer to occupy equatorial positions to minimize steric hindrance. libretexts.org During a radical reaction, the approach of a reagent to the radical intermediate can be directed by the steric bulk of the substituents on the ring. The radical intermediate itself may adopt a preferred conformation that influences the stereochemistry of the final product. For intermolecular radical additions, achieving high stereoselectivity can be challenging. However, stereocontrol can be imparted by various strategies, such as the use of chiral auxiliaries or by performing intramolecular reactions where conformational constraints guide the stereochemical outcome. rsc.orgnih.gov For instance, it has been shown that an allylic silicon group can effectively control the stereochemistry at a newly formed stereogenic center during a radical addition reaction. researchgate.net Therefore, the 1-methoxy group and the geometry of the cyclohexane ring in this compound would be expected to play a significant role in directing the stereochemical course of any radical addition to the allyl group.

| Reaction Type | Selectivity Principle | Outcome | Reference |

|---|---|---|---|

| Radical addition of thiols to allyl ethers | Regioselectivity | Anti-Markovnikov addition (addition to the terminal carbon) | thieme-connect.com |

| Radical addition to chiral allylsilanes | Stereoselectivity | Allylic silicon group directs the stereochemistry of the new stereocenter | researchgate.net |

| Intramolecular radical cyclizations | Stereoselectivity | Conformational constraints of the transition state control stereochemistry | nih.gov |

In Depth Mechanistic Investigations of 1 Allyl 1 Methoxy Cyclohexane Reactions

Elucidation of Reaction Pathways and Transition State Architectures

The reaction pathways available to 1-Allyl-1-methoxy-cyclohexane are diverse, primarily involving pericyclic rearrangements and acid-catalyzed cleavage.

frontiersin.orgfrontiersin.org-Sigmatropic Rearrangement (Claisen-type): Analogous to the classic Claisen rearrangement of allyl vinyl ethers, this compound can theoretically undergo a frontiersin.orgfrontiersin.org-sigmatropic shift. algoreducation.comwikipedia.org This concerted process involves the reorganization of six electrons through a cyclic transition state. libretexts.orglibretexts.org The reaction proceeds through a highly ordered, six-membered chair-like transition state to minimize steric interactions, which allows for efficient transfer of stereochemical information. thieme-connect.com In this transition state, the C–O bond is broken simultaneously as a new C–C bond is formed between the terminal carbon of the allyl group and the carbon adjacent to the oxygen within the cyclohexane (B81311) ring. libretexts.org The resulting product would be a γ,δ-unsaturated ketone after tautomerization of the initial enol ether intermediate. The Woodward-Hoffmann rules predict that this thermal six-electron reaction proceeds suprafacially. wikipedia.org Computational studies on similar systems have explored both chair-like and boat-like transition states, with the chair conformation generally being lower in energy. researchgate.net

Acid-Catalyzed Hydrolysis: As a cyclic ketal, this compound is susceptible to acid-catalyzed hydrolysis. This pathway is initiated by the protonation of the ether oxygen by a strong acid. fiveable.me Cleavage of the C-O bond follows, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. fiveable.meresearchgate.net This step is generally considered the rate-determining step of the hydrolysis process. researchgate.net The carbocation is then attacked by a nucleophile, typically water, to form a hemiacetal. Subsequent breakdown of the hemiacetal yields the final products: cyclohexanone (B45756), methanol (B129727), and allyl alcohol. The cleavage preferentially occurs at the bond that forms the more stable carbocation. fiveable.me

Lewis Acid-Mediated Rearrangements: The use of Lewis acids can alter the reaction pathway. While thermal conditions favor the concerted frontiersin.orgfrontiersin.org-sigmatropic rearrangement, Lewis acids can promote pathways involving ionic intermediates. acs.org Coordination of a Lewis acid to the methoxy (B1213986) oxygen can weaken the C-O bond, potentially leading to its ionization. This can result in the formation of an allyl cation and a metallo-enolate pair, which can then recombine to form a frontiersin.orgnih.gov-rearrangement product, diverging from the concerted frontiersin.orgfrontiersin.org pathway. acs.org

Table 1: Comparison of Transition State Architectures

| Reaction Pathway | Key Intermediate/Transition State | Description | Relevant Citations |

|---|---|---|---|

| frontiersin.orgfrontiersin.org-Sigmatropic Rearrangement | Cyclic Six-Membered Transition State | A concerted, pericyclic state, often preferring a chair-like conformation to minimize sterics. Involves the suprafacial migration of six electrons. | algoreducation.comwikipedia.orgthieme-connect.comresearchgate.net |

| Acid-Catalyzed Hydrolysis | Oxocarbenium Ion | A planar, resonance-stabilized carbocation formed after protonation and cleavage of the C-O bond. Its formation is the rate-determining step. | fiveable.meresearchgate.net |

| Lewis Acid-Mediated Rearrangement | Allyl Cation / Metallo-enolate Ion Pair | Ionic intermediates formed upon C-O bond ionization facilitated by a Lewis acid. Can lead to alternative rearrangement products (e.g., frontiersin.orgnih.gov-shift). | acs.org |

Kinetic Studies and Determination of Rate Laws

Kinetic studies of reactions involving structures similar to this compound reveal how reaction conditions influence rates and outcomes.

For the acid-catalyzed hydrolysis of ketals, the reaction rate is highly dependent on the pH of the medium. researchgate.net The reaction is subject to general acid catalysis, meaning the rate is proportional to the concentration of the protonated solvent. acs.org The rate law for the hydrolysis is typically first-order in both the ketal substrate and the acid catalyst.

Rate = k[this compound][H⁺]

The formation of the resonance-stabilized oxocarbenium ion is the rate-determining step. researchgate.net Consequently, structural factors that stabilize this carbocation will increase the rate of hydrolysis. Kinetic studies on cyclic ketals have shown that the hydrolysis rate decreases dramatically as the pH increases. researchgate.net For example, changing the pH from 5.0 to 6.0 can decrease the rate by nearly an order of magnitude. researchgate.net

For frontiersin.orgfrontiersin.org-sigmatropic rearrangements , such as the acid-catalyzed Claisen rearrangement of allyl aryl ethers, the reaction typically follows first-order kinetics. rsc.org The rate is influenced by solvent polarity and the nature of substituents. In strongly acidic media like trifluoroacetic acid, the rearrangement is significantly accelerated compared to thermal conditions. rsc.orgresearchgate.net The rate constant increases with the acidity of the medium and can be enhanced by the presence of salts like lithium perchlorate (B79767) due to a large salt effect, indicating a highly polar transition state. rsc.org

Table 2: pH Effect on Ketal Hydrolysis Kinetics

| pH | Relative Hydrolysis Rate | Observed Half-Life (t1/2) | Relevant Citations |

|---|---|---|---|

| 5.0 | High | ~32 hours (for a model ketal) | researchgate.net |

| 5.5 | Moderate (decreased ~3-fold) | ~96 hours (estimated) | researchgate.net |

| 6.0 | Low (decreased ~9-fold from pH 5.0) | ~288 hours (estimated) | researchgate.netcdnsciencepub.com |

| >7.0 | Very Low / Stable | Very long | researchgate.net |

Characterization and Trapping of Reactive Intermediates

Identifying the transient species formed during the reactions of this compound is crucial for confirming mechanistic pathways.

In the acid-catalyzed hydrolysis pathway, the key reactive intermediate is an oxocarbenium ion , which is a type of allylic cation. The generation and characterization of similar stable carbocations, such as the cyclohexenyl cation, have been achieved in superacid media (e.g., H₂SO₄). cdnsciencepub.com ¹³C NMR spectroscopy is a powerful tool for this purpose. The chemical shifts of the carbon atoms in the cation provide insight into the charge distribution. acs.orgresearchgate.net For instance, the positively charged carbon atoms in such cations are significantly deshielded and appear at low field in the NMR spectrum. acs.org

Trapping experiments can also provide evidence for carbocation intermediates. In the presence of a suitable nucleophile, such as an alcohol or halide ion, the carbocation can be trapped to form a stable product, which can then be isolated and characterized. grafiati.comresearchgate.net For example, performing the reaction in methanol could lead to the trapping of a carbocation intermediate to form a new ether product. grafiati.com

While less common for this substrate under typical conditions, radical species could be generated through electrochemical or photochemical methods. Anodic oxidation, for instance, can lead to the formation of radical cations which may fragment to form radical intermediates. grafiati.comnih.gov These highly reactive species are often identified using techniques like electron paramagnetic resonance (EPR) spectroscopy or by trapping them with radical scavengers.

When this compound is subjected to transition-metal catalysis, particularly with palladium, distinct organometallic intermediates are formed. In palladium-catalyzed allylic substitution reactions, the first step is the oxidative addition of a Pd(0) species to the allylic ether. scispace.com This process involves the cleavage of the C-O bond of the allyl group and the formation of a π-allylpalladium complex . scispace.comresearchgate.net

These η³-allyl complexes are central to the catalytic cycle. thieme-connect.de In these intermediates, the palladium atom is coordinated to the three carbon atoms of the allyl fragment. acs.org The structure and reactivity of these complexes can be studied using NMR spectroscopy and X-ray crystallography. acs.org The formation of these intermediates diverts the reaction from rearrangement or hydrolysis towards allylic substitution, where a nucleophile attacks the allyl group. nih.govlibretexts.org The choice of ligands on the palladium catalyst is critical as it influences the stability, reactivity, and the regioselectivity of the subsequent nucleophilic attack. scispace.comresearchgate.net

Role of Catalysis in Directing Reaction Mechanisms and Selectivity

Catalysts play a pivotal role in controlling the reaction pathways and selectivity of transformations involving this compound.

Acid Catalysis: Both Brønsted and Lewis acids can catalyze the reactions of allylic ethers and ketals.

Brønsted acids (e.g., TFA, H₂SO₄) accelerate hydrolysis by protonating the ether oxygen, facilitating the formation of the oxocarbenium ion intermediate. acs.orgcdnsciencepub.com In the case of rearrangements, protonation can lead to a more polar transition state, dramatically increasing the reaction rate compared to uncatalyzed thermal conditions. rsc.org

Lewis acids (e.g., BCl₃, Yb(OTf)₃, ZnCl₂) coordinate to the oxygen atom, which also weakens the C-O bond. thieme-connect.combenthamopenarchives.com This can either accelerate a concerted frontiersin.orgfrontiersin.org-rearrangement or, with stronger Lewis acids, promote an ionic pathway. acs.orgthieme-connect.com The choice of Lewis acid can therefore be used to direct the reaction towards either frontiersin.orgfrontiersin.org (Claisen) or frontiersin.orgnih.gov rearrangement products. acs.org

Transition Metal Catalysis: Palladium complexes are exceptionally effective catalysts for reactions of allylic ethers. frontiersin.org The catalytic cycle typically begins with the formation of a π-allylpalladium intermediate. scispace.com This completely alters the molecule's reactivity, making the allylic group electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov

The selectivity of these palladium-catalyzed reactions is highly tunable through the choice of ligands. researchgate.net

Regioselectivity: Ligands can direct the incoming nucleophile to either the more or less substituted end of the allyl moiety within the π-allylpalladium complex. scispace.com

Stereoselectivity: Chiral ligands can be used to achieve high enantioselectivity in the formation of new C-C, C-N, or C-O bonds, making it a powerful tool in asymmetric synthesis. acs.orgnih.gov

Table 3: Influence of Catalysts on Reaction Pathways

| Catalyst Type | Example Catalyst | Primary Role & Mechanistic Effect | Resulting Reaction | Relevant Citations |

|---|---|---|---|---|

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Protonates oxygen, stabilizing the leaving group and promoting a polar transition state. | Accelerated Hydrolysis or frontiersin.orgfrontiersin.org-Rearrangement | acs.orgrsc.org |

| Lewis Acid | Boron Trichloride (BCl₃), Yb(OTf)₃ | Coordinates to oxygen, weakening the C-O bond. Can favor ionic pathways. | frontiersin.orgfrontiersin.org or frontiersin.orgnih.gov-Rearrangement | acs.orgresearchgate.netthieme-connect.com |

| Transition Metal | Pd(OAc)₂/PPh₃ | Forms a π-allylpalladium complex via oxidative addition. Activates the allyl group for nucleophilic attack. | Allylic Substitution | frontiersin.orgscispace.comlibretexts.org |

| Enzyme | Chorismate Mutase (analogy) | Provides a precisely shaped active site to stabilize the pericyclic transition state. | Highly selective frontiersin.orgfrontiersin.org-Rearrangement | libretexts.org |

Stereochemical Control and Analysis in 1 Allyl 1 Methoxy Cyclohexane Derivatives

Diastereoselective Outcomes in Addition Reactions to Cyclohexanone (B45756) Precursors

The synthesis of 1-allyl-1-methoxy-cyclohexane often begins with the addition of an allyl nucleophile to a cyclohexanone precursor. The stereochemical outcome of this addition, specifically the orientation of the newly introduced allyl and hydroxyl (subsequently methoxy) groups, is governed by several factors.

The addition of nucleophiles to cyclohexanones is not random; it exhibits a preference for one face of the carbonyl group over the other, a phenomenon known as π-facial diastereoselection. This selectivity is influenced by the steric and electronic properties of both the cyclohexanone substrate and the incoming nucleophile. epa.gov

Two dominant models, the Felkin-Anh and the Cieplak models, are often used to predict the stereochemical outcome. The Felkin-Anh model emphasizes steric interactions, predicting that the nucleophile will attack the carbonyl carbon from the least hindered trajectory. Conversely, the Cieplak model focuses on the electronic effects, suggesting that the nucleophile will approach from the face that is more electron-rich. epa.govresearchgate.net

In the case of cyclohexanones with a heteroatom substituent, such as a methoxy (B1213986) group at the α-position (2-methoxycyclohexanone), chelation control can play a significant role. acs.org When a Lewis acidic metal cation is present in the reaction (often from the organometallic reagent itself, like in Grignard reagents), it can coordinate to both the carbonyl oxygen and the methoxy oxygen. nih.gov This coordination locks the conformation of the ring and directs the nucleophile to attack from a specific face, often leading to high diastereoselectivity. acs.orgnih.gov However, the effectiveness of chelation control can be influenced by the solvent and the nature of the allylmetal reagent used. acs.orgnih.gov For instance, additions of allylmagnesium reagents to α-alkoxy ketones are sometimes unselective, which may be due to the rapid rate of bond formation compared to other processes. nih.gov

The interplay between these steric, electronic, and chelation effects determines the final diastereomeric ratio of the resulting alcohol, which is the precursor to this compound. Research has shown that for some allylmetal reagents, particularly those involving indium, high diastereoselectivity can be achieved, especially when the cyclohexane (B81311) ring is conformationally rigid. acs.org

Below is a table summarizing the outcomes of allylation on a substituted cyclohexanone, illustrating the influence of the reagent.

| Allylating Reagent | Diastereomeric Ratio (Axial:Equatorial Attack) | Reference |

| Allylmagnesium chloride | Varies, can be unselective | nih.govnih.gov |

| Allylindium reagents | Can be highly selective (>97:3) | acs.org |

| Allylboron reagents | Generally high selectivity via chair-like transition state | rsc.org |

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org The introduction of substituents, such as the allyl and methoxy groups in this compound, influences the conformational equilibrium of the ring.

In a monosubstituted cyclohexane, a bulky substituent generally prefers to occupy the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). researchgate.netresearchgate.net In 1,1-disubstituted cyclohexanes like this compound, the situation is more complex. Both the allyl and methoxy groups are attached to the same carbon, and their preference for an axial or equatorial orientation during ring flipping depends on their relative steric bulk. Generally, the larger group will preferentially occupy the equatorial position to alleviate steric strain. youtube.com

However, electronic effects, such as hyperconjugation, can also play a role in determining conformational preferences. researchgate.net The methoxy group, being electronegative, can influence the electron distribution within the ring, which in turn can affect conformational stability. While steric effects are often dominant, these electronic factors can sometimes lead to unexpected conformational preferences. The chair conformation is the most stable, but other conformations like the twist-boat exist in the equilibrium of ring flipping. libretexts.orgpressbooks.pub

Enantioselective Synthetic Methodologies

For applications where a single enantiomer of this compound is required, enantioselective synthetic methods are employed. These methods aim to produce the chiral molecule with a high excess of one enantiomer over the other.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules. nih.gov This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer. In the context of synthesizing chiral this compound derivatives, this often involves the asymmetric allylation of a prochiral cyclohexanone precursor. rsc.orgrsc.org

Chiral ligands are used to modify metal catalysts (e.g., copper, iridium, palladium), creating a chiral environment around the reacting species. nih.govrsc.orgresearchgate.net This chiral environment forces the allyl group to add to one face of the ketone preferentially, resulting in an enantioenriched product. rsc.org For example, copper(I)-BINAP catalyst systems have been shown to be effective in the highly enantioselective synthesis of complex diols from the reductive coupling of alkoxyallenes with ketones. rsc.org Similarly, chiral phosphoramidite (B1245037) ligands have been used in iridium-catalyzed asymmetric allylic substitutions. researchgate.net

Another approach involves the use of chiral Brønsted acids as catalysts. rsc.org These catalysts can activate the ketone and control the stereochemistry of the nucleophilic attack by the allyl reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity. rsc.orgacs.org

The following table provides examples of catalyst systems used for enantioselective allylations.

| Catalyst System | Type of Reaction | Typical Enantiomeric Excess (ee) | Reference |

| Cu(I)-BINAP | Reductive coupling | High | rsc.org |

| Iridium/Phosphoramidite | Asymmetric allylic substitution | High | researchgate.net |

| Chiral Phosphoric Acids | Brønsted acid catalysis | Good to excellent | rsc.org |

| Palladium/Chiral Ligands | Asymmetric allylic substitution | High | nih.govacs.org |

Regiochemical Selectivity in Reactions of the Allyl and Methoxy Groups

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, both the allyl and methoxy groups are potential sites for chemical reactions.

The allyl group contains a carbon-carbon double bond, which can undergo various addition and oxidation reactions. For example, in copper-catalyzed allylic oxidation, the reaction can be directed to occur at the allylic position, leading to the formation of an allylic acetate. liverpool.ac.uk The regioselectivity of such reactions can be influenced by both steric and electronic factors within the substrate and the catalyst system. acs.org The reactivity of the allyl group is centered around its π-system, with reactions often occurring at the terminal carbons. masterorganicchemistry.com

The methoxy group, an ether linkage, is generally less reactive. However, under acidic conditions, it can be protonated, making it a good leaving group (methanol). stackexchange.com This can lead to the formation of a carbocation at the C1 position of the cyclohexane ring, which can then be attacked by a nucleophile. Cleavage of the methoxy group can also be achieved using specific reagents, a reaction that is important in the chemistry of related aromatic ethers. rsc.org In reactions involving allylstannanes derived from 2-methoxycyclohexanone (B1203222), the methoxy group can direct the stereochemical outcome through 1,5-asymmetric induction. scielo.brscielo.br

The competition between reactions at the allyl and methoxy groups depends on the specific reagents and conditions used. For instance, reactions that favor electrophilic attack will likely target the electron-rich double bond of the allyl group, while strongly acidic conditions might favor reactions involving the methoxy group.

Theoretical and Computational Chemistry Approaches for 1 Allyl 1 Methoxy Cyclohexane

Quantum Chemical Calculations (e.g., Density Functional Theory)

No published studies were found that specifically apply quantum chemical calculations to 1-Allyl-1-methoxy-cyclohexane. Such studies on analogous monosubstituted cyclohexanes often focus on the subtle balance of steric and electronic effects that determine conformational preferences (axial vs. equatorial). ua.esresearchgate.net For this compound, with two substituents on the same carbon, the analysis would be more complex, involving the interplay between the allyl and methoxy (B1213986) groups.

Elucidation of Electronic Structure and Reactivity Profiles

There is no available research detailing the electronic structure or reactivity profile of this compound through methods like DFT. Theoretical investigations on related allyl ether systems have explored electronic features like electrostatic potential surfaces to understand and predict reaction sites, for instance in hydrogen abstraction or rearrangement reactions. nih.govmdpi.com A similar analysis for this compound would be necessary to characterize its nucleophilic and electrophilic sites and to predict its behavior in chemical reactions.

Computational Prediction of Transition State Geometries and Energetics

No data exists in the literature on the computational prediction of transition state geometries or the energetics of reactions involving this compound. For related allyl ether systems, DFT has been used to model the mechanisms and energy barriers of processes like isomerization and cycloaddition reactions. sioc-journal.cnrsc.org Future computational work on this compound could, for example, investigate the transition states of its potential rearrangement or addition reactions.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Reaction Pathways

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would be a powerful tool to explore the conformational landscape of this molecule beyond simple chair flips. Such simulations could reveal the preferred orientations of the allyl and methoxy groups, the dynamics of their interaction, and how these motions might influence potential reaction pathways. General conformational analysis of substituted cyclohexanes is a common topic in computational chemistry, but specific findings for the target molecule are absent. sapub.orgstudysmarter.co.uksapub.org

Development of Quantitative Structure-Reactivity Relationships from Computational Data

The development of Quantitative Structure-Reactivity Relationships (QSRR) requires a dataset of related molecules and their measured reactivities, which is then correlated with computationally derived descriptors. No such studies have been performed for this compound or a series of its derivatives.

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering a window into the precise arrangement of atoms within a molecule. For 1-Allyl-1-methoxy-cyclohexane, both ¹H and ¹³C NMR would provide critical data for confirming its structure and stereochemistry.

Due to the presence of a quaternary carbon at the 1-position of the cyclohexane (B81311) ring, the molecule is conformationally flexible. The cyclohexane ring can undergo ring-flipping between two chair conformations. In one conformation, the allyl group may be axial and the methoxy (B1213986) group equatorial, while in the other, their positions would be inverted. The relative populations of these conformers would be influenced by the steric bulk of the substituents. Generally, larger groups prefer the equatorial position to minimize 1,3-diaxial interactions.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show distinct signals for the allyl, methoxy, and cyclohexane protons. Based on data from analogous compounds like allylcyclohexane, the following chemical shifts can be predicted:

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Allyl (CH=CH₂) | 5.7 - 5.9 | ddt | 1H |

| Allyl (=CH₂) | 4.9 - 5.1 | m | 2H |

| Allyl (-CH₂-) | ~2.0 | d | 2H |

| Methoxy (-OCH₃) | ~3.2 | s | 3H |

| Cyclohexane (-CH₂-) | 1.0 - 1.8 | m | 10H |

This is a predicted spectrum based on analogous compounds.

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the proton NMR data, confirming the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Quaternary Cyclohexane (C-O) | 75 - 85 |

| Allyl (-CH=) | 130 - 140 |

| Allyl (=CH₂) | 115 - 125 |

| Methoxy (-OCH₃) | 50 - 60 |

| Allyl (-CH₂-) | 40 - 50 |

| Cyclohexane (-CH₂-) | 20 - 40 |

This is a predicted spectrum based on analogous compounds.

Mechanistic insights can be gained by using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons, helping to determine the preferred conformation and the stereochemical outcome of reactions involving this compound.

High-Resolution Mass Spectrometry for Reaction Product Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₈O), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion.

Fragmentation Analysis:

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecular ion, providing a unique fingerprint that can aid in structural confirmation. The fragmentation pattern of ethers is often characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org For this compound, several key fragmentation pathways can be predicted:

Loss of the allyl group: Cleavage of the bond between the quaternary carbon and the allyl group would result in a fragment with the loss of 41 mass units (C₃H₅).

Loss of the methoxy group: Cleavage of the C-O bond would lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment with the loss of 31 mass units.

Alpha-cleavage within the cyclohexane ring: Fragmentation of the cyclohexane ring itself can also occur.

Predicted Major Fragments in Mass Spectrum:

| m/z | Predicted Fragment | Significance |

| 154 | [C₁₀H₁₈O]⁺• | Molecular Ion |

| 123 | [C₉H₁₅]⁺ | Loss of •OCH₃ |

| 113 | [C₇H₁₃O]⁺ | Loss of •C₃H₅ |

| 81 | [C₆H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

This is a predicted fragmentation pattern based on general principles for ethers.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C=C double bond of the allyl group, and the C-H bonds of the alkane and alkene moieties. Based on data for methoxycyclohexane and allyl compounds, the following key IR bands can be predicted: rsc.org

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| =C-H (allyl) | 3050 - 3100 | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=C (allyl) | 1640 - 1650 | Stretching |

| C-O-C (ether) | 1070 - 1150 | Stretching |

This is a predicted IR spectrum based on analogous compounds.

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and can be a powerful tool for studying the C=C bond of the allyl group. The Raman spectrum would show a strong band for the C=C stretching vibration. nih.gov This technique is also highly effective for reaction monitoring, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time. For instance, in a reaction involving the double bond of the allyl group, the intensity of the C=C stretching band would decrease over time.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound or a crystalline derivative.

As this compound is a liquid at room temperature, X-ray crystallography could only be performed if a crystalline derivative were to be synthesized. If such a derivative were obtained, this technique could unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry of any chiral centers, providing a definitive picture of the molecule's solid-state conformation.

Currently, there is no information available in the scientific literature regarding the X-ray crystallographic analysis of this compound or its derivatives.

Chromatographic Methods (e.g., GC-MS, HPLC) for Reaction Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture and assessing the purity of the isolated products.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given its expected volatility, this compound is well-suited for analysis by Gas Chromatography (GC). In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer for identification. GC-MS is a powerful combination for analyzing complex reaction mixtures, allowing for both the separation and identification of starting materials, intermediates, products, and byproducts. The purity of a sample of this compound can be readily determined by the relative area of its peak in the gas chromatogram.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique. For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. moravek.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol). jordilabs.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. HPLC is particularly useful for analyzing less volatile compounds or for preparative separations to purify the desired product.

Strategic Applications of 1 Allyl 1 Methoxy Cyclohexane in Complex Molecule Synthesis

Utility as a Versatile Synthetic Intermediate for Polyfunctional Scaffolds

1-Allyl-1-methoxy-cyclohexane serves as a valuable precursor for the generation of polyfunctional scaffolds, which are molecular frameworks containing multiple reactive sites. The true synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups: the terminal alkene of the allyl group and the methoxy (B1213986) ketal. This allows for selective manipulation, enabling the stepwise introduction of new functionalities.

The allyl group can undergo a wide array of well-established transformations. For instance, oxidative cleavage via ozonolysis can convert the alkene into an aldehyde, which can then participate in subsequent C-C bond-forming reactions. masterorganicchemistry.com Alternatively, dihydroxylation can produce a diol, and epoxidation can yield an epoxide, both of which are versatile handles for further functionalization. pearson.comHydroboration-oxidation of the terminal alkene provides a route to the corresponding primary alcohol with anti-Markovnikov selectivity, extending the carbon chain and introducing a hydroxyl group for further modifications. masterorganicchemistry.com

Simultaneously, the methoxy ketal functionality acts as a masked ketone. Under acidic conditions, the ketal can be hydrolyzed to reveal a cyclohexanone (B45756) moiety. This ketone can then be used in a variety of classic carbonyl reactions, such as aldol (B89426) condensations, Wittig reactions, or reductive aminations, to build further complexity onto the cyclohexane (B81311) ring. pearson.com The ability to unmask the ketone at a desired stage of a synthetic sequence, after having performed extensive chemistry on the allyl group, is a key strategic advantage.

This dual reactivity allows for the creation of diverse scaffolds. For example, a synthetic sequence could involve the transformation of the allyl group into a carboxylic acid, followed by hydrolysis of the ketal to the ketone. The resulting keto-acid is a bifunctional scaffold that can be used to construct spirocyclic lactones or other complex heterocyclic systems. The strategic and sequential manipulation of these two functional groups makes this compound a powerful starting material for scaffolds that are central to drug discovery and materials science. uni-saarland.de

Table 1: Potential Transformations of this compound for Scaffold Synthesis

| Reagent/Reaction | Functional Group Targeted | Resulting Functionality | Potential Scaffold Type |

| 1. O₃; 2. DMS | Allyl Group | Aldehyde | Aldehyde-Ketal |

| OsO₄, NMO | Allyl Group | Diol | Diol-Ketal |

| 1. BH₃·THF; 2. H₂O₂, NaOH | Allyl Group | Primary Alcohol | Alcohol-Ketal |

| H₃O⁺ | Methoxy Ketal | Ketone | Allyl-Ketone |

| 1. O₃; 2. DMS; 3. H₃O⁺ | Both | Aldehyde-Ketone | Dicarbonyl |

Participation in Cascade and Tandem Reaction Sequences for Enhanced Molecular Complexity

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. chemsynthesis.com These sequences are highly valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials. This compound is well-suited to participate in such sequences, primarily by leveraging the reactivity of its allyl group to initiate or partake in cyclization cascades.

A key strategy involves the elaboration of the allyl group to introduce a second reactive moiety, setting the stage for an intramolecular reaction. For example, a ring-closing metathesis (RCM) approach can be envisioned. wikipedia.org By first O-allylating the product of hydroboration-oxidation of this compound, a diene precursor is formed. This diene can then undergo a ruthenium-catalyzed RCM to construct a new oxygen-containing ring fused to the original structure, generating a bicyclic or spirocyclic ether system in a single step. beilstein-journals.orgresearchgate.net Such tandem sequences are powerful for creating the core structures of many natural products.

Furthermore, the allyl group itself can participate directly in radical or cationic cascades. Under appropriate conditions, the alkene can be activated to add to an internal acceptor, or it can be part of a larger system that undergoes a planned fragmentation and recombination cascade. For instance, a tandem sequence could begin with the epoxidation of the allyl group, followed by a Lewis acid-promoted intramolecular cyclization, where the ketal oxygen or a derivative acts as a nucleophile to open the epoxide and form a new heterocyclic ring.

Another potential cascade involves the hydrolysis of the ketal to the corresponding 2-allylcyclohexanone (B1266257). orgsyn.org This intermediate can then undergo further tandem reactions. For example, a Michael addition followed by an intramolecular aldol condensation (a Robinson annulation sequence) could be used to construct a new six-membered ring, leading to a bicyclic system. The strategic unmasking of the ketone allows the allyl group to be carried through several synthetic steps before the cascade is initiated. These methods demonstrate how the functionalities within this compound can be orchestrated to trigger complex bond-forming sequences, significantly increasing molecular complexity in an atom- and step-economical fashion.

Derivatization and Functionalization Strategies for Diverse Chemical Libraries

The creation of chemical libraries containing a wide variety of structurally related compounds is essential for screening in drug discovery and materials science. The structure of this compound provides an excellent starting point for generating such libraries through systematic derivatization of its functional groups.

The allyl group is particularly amenable to a broad range of functionalization reactions, allowing for the introduction of diverse pharmacophores and reactive handles.

Table 2: Derivatization Reactions of the Allyl Group

| Reaction | Reagents | Product Functional Group |

| Hydroboration-Oxidation | 1. 9-BBN or BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone |

| Epoxidation | m-CPBA | Epoxide |

| Ozonolysis (Reductive) | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde |

| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Carboxylic Acid |

| Radical Thiol Addition | RSH, AIBN | Thioether |

| Heck Reaction | Aryl Halide, Pd Catalyst, Base | Aryl-substituted Alkene |

Each of these transformations yields a new product where the ketal functionality remains intact for subsequent modification or for its role as a stable structural element. For example, the alcohol produced from hydroboration can be further converted into esters, ethers, or halides. The aldehyde from ozonolysis can be transformed into amines via reductive amination or into various alkenes via Wittig-type reactions. masterorganicchemistry.compearson.com

Following the functionalization of the allyl group, the ketal can be hydrolyzed to the ketone. This newly revealed ketone provides a second point for diversification. A library based on an initial allyl group transformation can be expanded significantly by subjecting each member to a series of ketone-modifying reactions (e.g., Grignard additions, reductions, formation of imines or enamines). nih.gov This two-dimensional approach to library synthesis—modifying the allyl group first, then the unmasked ketone—allows for the rapid generation of hundreds of distinct compounds from a single, versatile starting material. This strategy is highly efficient for exploring the chemical space around the cyclohexyl scaffold.

Contribution to Target-Oriented Synthesis (e.g., Building Blocks for Natural Products and Advanced Organic Materials)

In target-oriented synthesis, the goal is the efficient and strategic construction of a specific complex molecule, such as a natural product or a functional organic material. This compound can serve as a valuable building block in this context, providing a pre-formed, functionalized six-membered ring that is a common motif in many biologically active compounds and advanced materials.

The cyclohexane core is a prevalent feature in numerous natural products, including steroids, terpenes, and alkaloids. The quaternary center of this compound is particularly significant, as the construction of such sterically hindered centers can be a major synthetic challenge. By using this compound as a starting material, a synthetic chemist can bypass the often-difficult step of installing an allyl group at a quaternary position.

For example, the 2-allylcyclohexanone structure, readily obtained from the hydrolysis of this compound, is a key intermediate in the synthesis of various natural products. orgsyn.org The allyl group can be elaborated into the side chains required for the target molecule, while the ketone provides a handle for annulations or the introduction of other substituents on the ring. In a hypothetical synthesis, the allyl group could be transformed via metathesis or oxidation to build a side chain, while the cyclohexanone core is elaborated to form a polycyclic system characteristic of a specific terpene family.

In the realm of advanced organic materials, functionalized cyclohexyl units can be incorporated into polymers or liquid crystals to control their physical properties. The ability to functionalize both the allyl group and the latent ketone of this compound allows for the synthesis of complex monomers. For instance, the allyl group could be polymerized, while the ketone is converted into a photoresponsive or charge-transporting moiety, leading to the creation of multifunctional materials. The compound's utility as a building block stems from its capacity to introduce a defined three-dimensional structure with multiple points for connection or functionalization, making it a strategic component in the design and synthesis of complex molecular targets.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Environmentally Benign Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of processes that are both efficient and environmentally responsible. rsc.org For 1-allyl-1-methoxy-cyclohexane, a significant research thrust will be the design of synthetic protocols that maximize atom economy, minimize waste, and utilize non-toxic reagents and solvents.

Current synthetic methods often rely on stoichiometric reagents or harsh conditions. Future protocols will likely move towards catalytic approaches that reduce waste and energy consumption. beilstein-journals.org This includes the exploration of "hydrogen borrowing" or "reductive amination" techniques, which can create amines from renewable resources and are considered sustainable processes. rsc.org The use of solid acid catalysts, such as zeolites, clays, or acidic ion-exchange resins, presents a promising avenue. nih.gov These materials are often inexpensive, recyclable, and can facilitate reactions under solvent-free conditions, significantly boosting the green credentials of the synthesis. nih.gov For instance, developing a catalytic Friedel-Crafts-type allylation using allyl alcohols as benign alkylating agents, instead of toxic halides, would represent a major advancement. beilstein-journals.org

Key Research Objectives:

Catalytic Systems: Designing reactions that use small quantities of a recyclable catalyst instead of stoichiometric amounts of reagents.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Investigating routes that utilize bio-based starting materials.

Solvent Minimization: Developing solvent-free reaction conditions or using environmentally benign solvents like water or supercritical fluids.

Exploration of Novel Catalytic Systems for Unprecedented Reactivity and Selectivity

The allyl group in this compound is a versatile functional handle, but controlling its reactivity and selectivity remains a key challenge. Future research will undoubtedly focus on discovering novel catalytic systems that can direct transformations at the allyl moiety with high precision. Transition-metal catalysis is a particularly fertile ground for such discoveries. beilstein-journals.org

For example, palladium-catalyzed allylation reactions are well-established, but there is still a need for catalysts that can control regioselectivity (linear vs. branched products) and enantioselectivity. beilstein-journals.orgacs.org The development of rhodium-catalyzed processes, such as hydroaminomethylation, could open new pathways to synthesize complex amines from this building block under milder conditions. acs.org Furthermore, "greener" metals like silver (Ag) and molybdenum (Mo) are being explored for intramolecular Friedel-Crafts-type allylations, offering alternatives to more toxic catalysts like mercury (Hg). beilstein-journals.org The goal is to develop a toolbox of catalysts that allow chemists to selectively perform a wide array of transformations, including aminations, oxidations, and carbon-carbon bond formations. acs.org

| Catalyst Type | Potential Application | Desired Outcome |

| Palladium (Pd) | Allylic Alkylation, Amination | Control of regioselectivity and enantioselectivity. acs.org |

| Rhodium (Rh) | Hydroaminomethylation | Synthesis of complex amines with high functional group tolerance. acs.org |

| Silver (Ag), Molybdenum (Mo) | Intramolecular Cyclizations | Environmentally benign alternatives for Friedel-Crafts-type reactions. beilstein-journals.org |

| Ruthenium (Ru) | Olefin Metathesis | Isomerization of O-allyl glycosides to prop-1-enyl glycosides. cdnsciencepub.com |

Advanced Mechanistic Studies at the Molecular Level for Rational Catalyst Design

A deep understanding of reaction mechanisms is fundamental to the rational design of new catalysts and the optimization of existing synthetic protocols. For reactions involving this compound, future research will increasingly employ a combination of advanced experimental and computational techniques to elucidate reaction pathways at the molecular level.

Experimental approaches such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis can provide invaluable data on reaction intermediates and transition states. For instance, studying the gas-phase elimination kinetics of related compounds like 1,1-dimethoxycyclohexane (B1328912) has revealed a concerted polar four-membered cyclic transition state. researchgate.net Similar investigations into the reactions of this compound would clarify its reactivity patterns.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. acs.org DFT can be used to model reaction pathways, calculate activation energies, and rationalize observed selectivity. researchgate.netacs.org For example, computational studies on gold-catalyzed hydroalkylation of ynamides identified the rate-determining step and rationalized the reactivity of different substrates. acs.org Applying these computational methods to catalytic transformations of this compound will enable the in silico design of more efficient and selective catalysts, reducing the need for extensive empirical screening. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The discovery and optimization of new chemical reactions can be a time-consuming and resource-intensive process. The integration of automated synthesis and High-Throughput Experimentation (HTE) platforms offers a powerful strategy to accelerate research related to this compound. nih.gov HTE allows for the parallel execution of a large number of experiments, making it possible to rapidly screen vast arrays of catalysts, ligands, solvents, and reaction conditions. nih.govchemexpress.com